molecular formula C12H15ClFNO B2443630 7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 2251054-50-7

7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2443630
CAS No.: 2251054-50-7
M. Wt: 243.71
InChI Key: YICASNLCUNSMJA-UHFFFAOYSA-N
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Description

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol . This compound is notable for its unique spirocyclic structure, which consists of a spiro-connected isobenzofuran and piperidine ring system. The presence of a fluorine atom at the 7-position of the isobenzofuran ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves the following steps:

    Formation of the Isobenzofuran Ring: The isobenzofuran ring can be synthesized through various methods, including cyclization reactions involving ortho-substituted benzoic acids or their derivatives.

    Spirocyclization: The spirocyclic structure is formed by reacting the isobenzofuran intermediate with a suitable piperidine derivative under controlled conditions. This step often requires the use of strong bases or catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 7-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEROQTIAIQGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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